Benzene, 1-methyl-3-(phenylthio)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-3-(phenylthio)- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide and a nucleophile, such as a thiolate anion, under basic conditions . Another method involves the Suzuki-Miyaura coupling reaction, which uses boron reagents and palladium catalysts to form carbon-carbon bonds .
Industrial Production Methods: Industrial production of Benzene, 1-methyl-3-(phenylthio)- often involves large-scale nucleophilic aromatic substitution reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-methyl-3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and aluminum chloride (AlCl3) are typical for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1-methyl-3-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-3-(phenylthio)- involves its interaction with various molecular targets. The phenylthio group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the benzene ring. This compound can also form coordination complexes with metal ions, affecting catalytic processes and biochemical pathways .
Comparison with Similar Compounds
Benzene, (methylthio)-: Similar structure but lacks the additional methyl group.
Benzene, 1-methyl-3-(methylthio)-: Similar but with a methylthio group instead of a phenylthio group.
Uniqueness: Benzene, 1-methyl-3-(phenylthio)- is unique due to the presence of both a methyl and a phenylthio group, which confer distinct electronic and steric properties. These features make it particularly useful in specific synthetic and catalytic applications .
Properties
IUPAC Name |
1-methyl-3-phenylsulfanylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVTUKZKUYWJLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160737 |
Source
|
Record name | Benzene, 1-methyl-3-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13865-48-0 |
Source
|
Record name | Benzene, 1-methyl-3-(phenylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013865480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methyl-3-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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